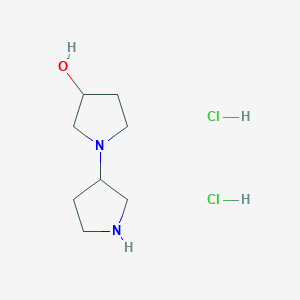

1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a complex nomenclature system that reflects its sophisticated molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(pyrrolidin-3-yl)pyrrolidin-3-ol;dihydrochloride, which precisely describes the connectivity between the two pyrrolidine ring systems. The compound is registered in multiple chemical databases under various synonymous names, including (1,3'-Bipyrrolidin)-3-ol dihydrochloride, [1,3'-Bipyrrolidin]-3-ol dihydrochloride, and this compound. These alternative designations highlight different aspects of the molecular structure while maintaining chemical accuracy.

The compound's molecular formula C8H18Cl2N2O indicates the presence of eight carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The European Community number 898-398-1 provides an additional regulatory identifier for this substance within European chemical databases. The compound exists as a dihydrochloride salt, formed through the protonation of both nitrogen atoms in the parent molecule, 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol, which bears the PubChem Compound Identifier 53407971. This salt formation significantly impacts the compound's physical and chemical properties, particularly its solubility characteristics and crystalline behavior.

The stereochemical considerations of this compound add another layer of complexity to its identity. While the search results do not specify the absolute stereochemistry, related pyrrolidinol compounds demonstrate significant stereochemical diversity, with both R and S configurations possible at the hydroxyl-bearing carbon center. The three-dimensional arrangement of atoms within this bicyclic system creates distinct spatial relationships that influence the compound's chemical reactivity and potential biological interactions.

Historical Context and Discovery

The development and characterization of this compound exists within the broader historical context of pyrrolidine chemistry advancement. The pyrrolidine ring system has been recognized as one of the most prevalent five-membered nitrogen heterocycles in pharmaceutical science, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles and appearing in thirty-seven drugs approved by the United States Food and Drug Administration. This widespread utilization has driven extensive research into pyrrolidine derivatives, including complex bicyclic systems such as this compound.

The compound's entry into chemical databases can be traced through its PubChem record, which indicates creation on October 30, 2011, with subsequent modifications extending through May 24, 2025. This timeline reflects the ongoing interest and research activities surrounding this particular molecular structure. The systematic study of pyrrolidine derivatives has been motivated by their unique three-dimensional properties, which distinguish them from planar aromatic systems and provide enhanced spatial coverage that is valuable in drug design and chemical synthesis.

Historical development of pyrrolidinol synthesis methodologies has contributed to the accessibility of compounds like this compound. Early synthetic approaches to pyrrolidinol compounds involved multi-step processes with varying degrees of efficiency and selectivity. The evolution of these synthetic methodologies has enabled the preparation of increasingly complex bicyclic pyrrolidine systems, facilitating the exploration of their chemical and biological properties. The recognition of pyrrolidines as versatile scaffolds for drug discovery has further accelerated research interest in these compounds, leading to the development of specialized synthetic routes and analytical characterization methods.

Structural Features and Classification

This compound exhibits distinctive structural features that classify it within multiple chemical categories. The compound belongs to the broader class of organoheterocyclic compounds, specifically categorized as a pyrrolidine derivative. Pyrrolidines are defined as compounds containing a pyrrolidine ring, which consists of a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. The bicyclic nature of this compound places it in the specialized subclass of bipyrrolidine compounds, where two pyrrolidine rings are connected through a covalent linkage.

The structural architecture of this compound features a direct nitrogen-to-carbon connection between the two pyrrolidine rings, specifically linking the nitrogen atom of one ring to the third carbon position of the second ring. This connectivity pattern creates a unique three-dimensional molecular geometry that differs significantly from linear or planar molecular arrangements. The presence of a hydroxyl group at the third position of one pyrrolidine ring introduces additional hydrogen bonding capabilities and potential sites for chemical modification or biological interaction.

The dihydrochloride salt form represents a significant structural modification that affects the compound's physical and chemical properties. Formation of the dihydrochloride salt involves protonation of both nitrogen atoms within the molecule, creating positive charges that are balanced by chloride anions. This salt formation typically enhances water solubility and provides improved crystalline properties compared to the free base form. The ionic character introduced through salt formation also influences the compound's melting point, stability, and behavior in various solvents.

The three-dimensional conformation of this compound demonstrates the characteristic non-planar geometry associated with saturated pyrrolidine rings. Unlike aromatic pyrrole rings, which maintain planar structures, pyrrolidine rings adopt puckered conformations that provide enhanced three-dimensional spatial coverage. This conformational flexibility and three-dimensional character contribute to the compound's potential utility in applications requiring specific spatial arrangements or molecular recognition properties.

Relationship to Other Pyrrolidinol Compounds

This compound exists within a diverse family of pyrrolidinol compounds that share common structural motifs while exhibiting distinct chemical and biological properties. The broader pyrrolidinol family includes numerous structurally related compounds, such as 3-pyrrolidinol, (R)-3-pyrrolidinol, and (S)-3-pyrrolidinol, which represent simpler monocyclic analogs. These relationships provide insight into structure-activity relationships and guide the development of new synthetic methodologies and applications.

Direct structural analogs of this compound include compounds with similar bicyclic architectures but different connection patterns or substitution patterns. For example, 3-(1-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride represents a closely related structure where the two pyrrolidine rings are connected through a methylene bridge rather than a direct nitrogen-carbon linkage. This structural variation demonstrates how subtle changes in connectivity can create distinct molecular entities with potentially different properties and applications.

The stereochemical relationships within the pyrrolidinol family add another dimension of structural diversity. Compounds such as (R)-3-pyrrolidinol and (S)-3-pyrrolidinol represent enantiomeric pairs that exhibit identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangements. These stereochemical variations can significantly impact biological activity, chemical reactivity, and physical properties, highlighting the importance of stereochemical control in the synthesis and application of pyrrolidinol compounds.

Functionalized pyrrolidinol derivatives expand the structural diversity within this compound family through the introduction of various substituents and protecting groups. Examples include benzyl-protected derivatives and methanesulfonate esters, which modify the compound's reactivity profile and enable selective chemical transformations. These structural modifications demonstrate the versatility of the pyrrolidinol scaffold as a platform for chemical elaboration and the development of specialized derivatives for specific applications.

| Compound Name | Molecular Formula | CAS Number | Key Structural Feature |

|---|---|---|---|

| This compound | C8H18Cl2N2O | 1220038-15-2 | Direct N-C bipyrrolidine linkage |

| 3-(1-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride | C9H20Cl2N2O | 2203070-27-1 | Methylene-bridged bipyrrolidine |

| (R)-3-Pyrrolidinol | C4H9NO | 2799-21-5 | R-configuration hydroxyl group |

| (S)-3-Pyrrolidinol | C4H9NO | 100243-39-8 | S-configuration hydroxyl group |

| 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride | C9H20Cl2N2O | 1219961-32-6 | Alternative methylene linkage |

The synthetic accessibility and commercial availability of these related compounds facilitate comparative studies and structure-activity relationship investigations. Many pyrrolidinol compounds are available through chemical suppliers, with some requiring specialized synthetic routes for preparation. The development of efficient synthetic methodologies for pyrrolidinol compounds has enabled systematic exploration of their chemical space and identification of compounds with desired properties for specific applications.

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c11-8-2-4-10(6-8)7-1-3-9-5-7;;/h7-9,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXZOJHWTLVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biochemical Analysis

Biochemical Properties

1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical changes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with COX-2, for instance, results in the inhibition of this enzyme, which subsequently reduces the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s efficacy and mechanism of action.

Biological Activity

1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound of significant interest in medicinal chemistry due to its unique structural features, which include dual pyrrolidine moieties. These characteristics contribute to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

This compound is a salt formed from 1-(3-pyrrolidinyl)-3-pyrrolidinol and hydrochloric acid. This dihydrochloride form enhances its solubility, making it suitable for various biological assays. The compound serves as a precursor in the synthesis of complex molecules with significant bioactivities.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- One-pot multicomponent synthesis : This method involves the reaction of dienones with azomethine ylides generated from isatins and proline or thioproline. This approach yields compounds with high diastereoselectivity (up to >20:1) and good overall yields (up to 93%) .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for this compound.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial for treating various inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its anticancer mechanisms.

- Neuroprotective Effects : Its structural similarity to neuroprotective agents suggests potential applications in neurodegenerative diseases.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various biological targets:

- Receptor Binding : Compounds with similar structures often exhibit high affinity for multiple receptors, impacting cellular signaling pathways.

- Influence on Biochemical Pathways : It may influence pathways involved in cell proliferation, apoptosis, and inflammation based on studies of structurally related compounds .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-Pyrrolidinol | Monopyrrolidine | Exhibits neuroprotective effects |

| (S)-3-Hydroxypyrrolidine | Hydroxylated derivative | Known for antidepressant properties |

| (R)-3-Hydroxypyrrolidine | Hydroxylated derivative | Similar pharmacological activities |

| Pyrrolidine | Basic cyclic amine | Precursor for various pharmaceutical compounds |

This table highlights the unique dual pyrrolidine structure of this compound, which may enhance its binding affinity and biological activity compared to simpler derivatives.

Case Studies

Several studies have explored the biological activity of related compounds. For instance:

- Antiviral Studies : Research on pyrrolidine derivatives has shown promising results against HIV and other viral infections .

- Cancer Research : Investigations into pyrrolidine-based compounds have indicated their potential to inhibit tumor growth in various cancer models.

These findings suggest that this compound could possess similar therapeutic effects.

Comparison with Similar Compounds

Key Features :

- Molecular formula : Likely $ C8H{16}N2O \cdot 2HCl $ (inferred from analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride [C$9$H${13}$N$3$·2HCl]) .

- Solubility : Expected to be water-soluble at acidic pH due to dihydrochloride salt formation, similar to berotralstat dihydrochloride .

- Applications : Pyrrolidine derivatives are widely used in pharmaceuticals as chiral building blocks, enzyme inhibitors, or receptor modulators .

Comparison with Structural Analogs

Stereoisomeric Variants

- (R)- and (S)-Pyrrolidin-3-amine Dihydrochloride (CAS 116183-81-4 and 116183-83-6): Structural difference: Lack the hydroxyl group present in the target compound. Similarity score: 1.00 (exact structural match for pyrrolidin-3-amine backbone) .

Functional Group Modifications

- 3-Pyrrolidinone Hydrochloride (CAS 3760-52-9): Structural difference: Contains a ketone group instead of a hydroxyl group at the 3-position. Functional impact: The ketone introduces electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxylated analog. Molecular weight: 121.57 g/mol (lower due to simpler structure) .

- 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride (CAS 1219961-32-6): Structural difference: Additional methylene (-CH$_2$-) spacer between the two pyrrolidine rings. Functional impact: Increased flexibility may enhance binding to larger enzymatic pockets but reduce conformational rigidity .

Complex Pharmacological Derivatives

- Berotralstat Dihydrochloride (C${30}$H${26}$F$4$N$6$O · 2HCl):

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Pharmacological and Chemical Properties

Key Findings and Implications

Salt Form Advantages : Dihydrochloride salts (e.g., berotralstat, valtorcitabine) improve aqueous solubility and pharmacokinetic profiles .

Stereochemistry Matters : Enantiomers like (R)- and (S)-pyrrolidin-3-amine dihydrochloride may exhibit divergent biological activities despite structural similarity .

Functional Group Trade-offs : Hydroxyl groups enhance hydrogen bonding but may reduce metabolic stability compared to ketones or amines .

Preparation Methods

Ring Closure and Intermediate Formation

The synthesis typically begins with a ring closure reaction involving suitable precursors to form a key intermediate. For example, ring closure between a compound containing a carboxylic acid group and an amine or amino-alcohol leads to the formation of a cyclic intermediate, which is then subjected to reduction.

In one documented method, malic acid (a dicarboxylic acid) reacts with methylamine in toluene under reflux conditions to form a cyclic intermediate, such as 3-hydroxy-1-methylcyclobutanediamide, which is isolated as a solid after crystallization steps.

Another approach involves the condensation of L-malic acid with benzylamine in methanol at low temperatures (0-5°C), followed by concentration and recrystallization to yield (3S)-N-benzyl-3-hydroxypyrrolidine-2,5-dione, a key intermediate for further transformations.

Reduction to Pyrrolidinol Derivatives

The intermediate cyclic compounds undergo reduction to yield pyrrolidinol derivatives. Reduction methods vary but generally aim to avoid hazardous reagents while maximizing yield and purity.

Sodium borohydride and potassium borohydride are preferred reducing agents due to their safety and stability compared to traditional reagents like lithium aluminum hydride or borane complexes.

The reduction is often carried out in tetrahydrofuran (THF) under inert atmosphere with controlled temperature (e.g., -10 to 50°C). The process may involve the gradual addition of reagents such as dimethyl sulfate and trimethyl borate to facilitate the reaction.

Catalytic hydrogenation is another industrially favorable reduction method, especially for optically active intermediates like 4-chloro-3-hydroxybutyronitrile, which can be converted efficiently to 3-pyrrolidinol.

Salt Formation: Dihydrochloride Preparation

After obtaining the pyrrolidinol derivative, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid under controlled conditions, often in ethanol or other suitable solvents, to improve compound stability and facilitate handling.

The choice of reducing agent significantly impacts safety and scalability. Sodium borohydride and potassium borohydride provide safer alternatives to lithium aluminum hydride and borane, reducing risk and improving process stability.

The intermediate compounds formed during ring closure are often crystalline solids, which simplifies purification and enhances overall yield and purity of the final product.

Catalytic hydrogenation methods for reducing nitrile-containing intermediates to pyrrolidinol derivatives offer industrial advantages in terms of economy and efficiency, especially for optically active forms.

Process parameters such as temperature control during reagent addition and inert atmosphere conditions are critical to avoid side reactions and ensure high product quality.

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Ring Closure | Reaction of malic acid with methylamine or benzylamine | Toluene or methanol solvent; reflux or low temperature | Solid intermediates, easy purification |

| Reduction | Sodium borohydride or catalytic hydrogenation | THF solvent; inert atmosphere; controlled temp | Safer reagents; high yield and purity |

| Salt Formation (Dihydrochloride) | Treatment with HCl in ethanol or aqueous solution | Acid addition under cooling | Stable, pharmaceutically relevant salt |

The preparation of 1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride involves a strategic sequence of ring closure to form cyclic intermediates, followed by controlled reduction to pyrrolidinol derivatives, and final salt formation. Modern methods emphasize safety, scalability, and product purity by employing mild reducing agents such as sodium borohydride and catalytic hydrogenation, and by optimizing reaction conditions. The crystalline nature of intermediates facilitates purification, contributing to efficient synthesis suitable for industrial applications.

Q & A

Basic: What are the recommended safety protocols for handling 1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure adequate airflow during synthesis or handling .

- Emergency Response: For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

Basic: How can researchers characterize the purity of this compound?

Answer:

- Analytical Chromatography: Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with reference standards .

- Melting Point Determination: Measure the melting point (e.g., ~227°C for analogous pyrrolidine hydrochlorides) to verify consistency with literature values .

- Spectroscopic Analysis: Employ H/C NMR to confirm structural integrity. For example, pyrrolidine protons typically appear between δ 1.5–3.5 ppm .

Basic: What experimental design principles should guide the synthesis of this compound?

Answer:

- Factorial Design: Optimize reaction parameters (e.g., temperature, solvent ratio) using a 2 factorial approach to identify critical variables .

- Reagent Selection: Prefer anhydrous conditions for hydrochlorination to avoid side reactions. Use stoichiometric HCl gas or concentrated HCl in ethanol for salt formation .

- Yield Maximization: Monitor reaction progress via TLC or in-line IR spectroscopy to terminate reactions at peak conversion .

Advanced: How can computational methods improve reaction optimization for this compound?

Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning (ML): Train ML algorithms on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions for dihydrochloride formation .

- Reactant Solubility Modeling: Use COSMO-RS simulations to screen solvents for improved reagent dissolution and reaction efficiency .

Advanced: What strategies address contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Validation: Cross-validate NMR, FTIR, and MS data. For example, discrepancies in H NMR splitting patterns may indicate stereochemical impurities requiring chiral HPLC resolution .

- Isotopic Labeling: Synthesize N-labeled analogs to clarify nitrogen environments in complex pyrrolidine rings via N NMR .

- X-ray Crystallography: Resolve ambiguous proton assignments by obtaining single-crystal structures, particularly for diastereomeric byproducts .

Advanced: How can impurity profiles be systematically analyzed for this compound?

Answer:

- LC-MS/MS Screening: Identify trace impurities (e.g., unreacted intermediates) using high-resolution mass spectrometry with electrospray ionization (ESI) .

- Degradation Studies: Stress-test the compound under heat, light, and humidity to predict stability-related impurities. Monitor via accelerated stability chambers .

- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:

- Continuous Flow Systems: Implement microreactors for precise control of exothermic HCl addition, reducing thermal degradation risks .

- Mixing Efficiency: Optimize impeller design (e.g., Rushton turbines) to ensure homogeneous HCl distribution during salt formation .

- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of crystallinity and particle size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.